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molecular formula C4Cl4O2S2 B8273343 2,4,5-Trichlorothien-3-ylsulfonyl chloride

2,4,5-Trichlorothien-3-ylsulfonyl chloride

Cat. No. B8273343
M. Wt: 286.0 g/mol
InChI Key: OKCHKLVHPLRMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091204B2

Procedure details

A mixture of 2,5-dichlorothiophene-3-sulfonyl chloride (1.2 g, 5 mmol) and sulfur monochloride (10 mg) in sulfuryl chloride (500 mg) was heated at 60° C. for 30 min, at which time was added dropwise a mixture of aluminum trichloride (10 mg) in sulfuryl chloride (500 mg). The reaction was heated at 60° C. for an additional 3 hours, at which time it was allowed to cool to ambient temperature. Cold water (20 mL) was added and the reaction extracted with dichloromethane (2×20 mL). The combined organic layers were washed with saturated sodium bicarbonate solution, dried (Mg2SO4) and concentrated to furnish a tan solid (420 mg, 33%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
solvent
Reaction Step Three
Quantity
10 mg
Type
catalyst
Reaction Step Three
Name
Yield
33%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:3][C:4]([Cl:11])=[CH:5][C:6]=1[S:7]([Cl:10])(=[O:9])=[O:8].[S][Cl:13].O>S(Cl)(Cl)(=O)=O.[Cl-].[Cl-].[Cl-].[Al+3]>[Cl:1][C:2]1[S:3][C:4]([Cl:11])=[C:5]([Cl:13])[C:6]=1[S:7]([Cl:10])(=[O:8])=[O:9] |f:4.5.6.7,^1:11|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC=1SC(=CC1S(=O)(=O)Cl)Cl
Name
Quantity
10 mg
Type
reactant
Smiles
[S]Cl
Name
Quantity
500 mg
Type
solvent
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
500 mg
Type
solvent
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
10 mg
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated at 60° C. for an additional 3 hours, at which time it
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction extracted with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Mg2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=C(C1S(=O)(=O)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 991.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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